3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(E)-(4-methylphenyl)methylidene]propanehydrazide
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Overview
Description
3-(1H-benzimidazol-1-yl)-2-methyl-N’-[(E)-(4-methylphenyl)methylidene]propanehydrazide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties
Preparation Methods
The synthesis of 3-(1H-benzimidazol-1-yl)-2-methyl-N’-[(E)-(4-methylphenyl)methylidene]propanehydrazide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . Industrial production methods may include the use of catalysts such as In(OTF)3, Zn(OTF)2, or NaHSO3 to facilitate the reaction . The reaction conditions often involve moderate temperatures and the use of solvents like acetonitrile or dimethylformamide (DMF).
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles. Common reagents and conditions for these reactions include the use of acidic or basic catalysts, and the major products formed depend on the specific reaction pathway chosen
Scientific Research Applications
3-(1H-benzimidazol-1-yl)-2-methyl-N’-[(E)-(4-methylphenyl)methylidene]propanehydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its antiparasitic and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.
Comparison with Similar Compounds
Similar compounds to 3-(1H-benzimidazol-1-yl)-2-methyl-N’-[(E)-(4-methylphenyl)methylidene]propanehydrazide include:
- 3-(1H-benzimidazol-1-yl)benzoic acid
- 3-(1H-benzimidazol-1-yl)propan-1-amine
- (E)-3-(1H-benzo[d]imidazol-1-yl)-N-(3-methoxybenzylidene)propanehydrazide These compounds share the benzimidazole core structure but differ in their substituents and specific functional groups, which can lead to variations in their chemical properties and biological activities .
Properties
Molecular Formula |
C19H20N4O |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-(benzimidazol-1-yl)-2-methyl-N-[(E)-(4-methylphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C19H20N4O/c1-14-7-9-16(10-8-14)11-21-22-19(24)15(2)12-23-13-20-17-5-3-4-6-18(17)23/h3-11,13,15H,12H2,1-2H3,(H,22,24)/b21-11+ |
InChI Key |
WQDRVAVOOCYXAA-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C(C)CN2C=NC3=CC=CC=C32 |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C(C)CN2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
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